molecular formula C12H24N2O B6344754 1-(3-Methylpiperazin-1-yl)heptan-1-one CAS No. 1240568-02-8

1-(3-Methylpiperazin-1-yl)heptan-1-one

Cat. No.: B6344754
CAS No.: 1240568-02-8
M. Wt: 212.33 g/mol
InChI Key: LNXZWYZYXWLTGA-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)heptan-1-one is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol It is characterized by the presence of a piperazine ring substituted with a methyl group and a heptanone chain

Preparation Methods

The synthesis of 1-(3-Methylpiperazin-1-yl)heptan-1-one typically involves the reaction of 3-methylpiperazine with heptanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Methylpiperazin-1-yl)heptan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

1-(3-Methylpiperazin-1-yl)heptan-1-one can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-9-8-13-11(2)10-14/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXZWYZYXWLTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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